Malononitrile mustard
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Overview
Description
Malononitrile mustard is a compound that has garnered significant interest in various fields of science due to its unique chemical properties and reactivity. It is a derivative of malononitrile, which is known for its applications in organic synthesis, pharmaceuticals, and industrial chemistry. This compound is particularly notable for its potential use in medicinal chemistry and as a building block for more complex chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malononitrile mustard can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of a base such as sodium hydride or sodium alkoxide. This reaction yields a dimeric form of malononitrile, which can then be further reacted to produce this compound . Another method involves the reaction of malononitrile with cyanogen chloride in a gas-phase reaction, producing this compound as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves large-scale gas-phase reactions. The reaction between acetonitrile and cyanogen chloride is a common industrial method, producing significant quantities of this compound . This method is favored due to its efficiency and the relatively low cost of the starting materials.
Chemical Reactions Analysis
Types of Reactions
Malononitrile mustard undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where this compound reacts with nucleophiles to replace one of its functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydride, acids, and various nucleophiles. Reaction conditions often involve solvents such as ethanol or tetrahydrofuran, and temperatures can vary depending on the desired reaction .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Scientific Research Applications
Malononitrile mustard has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of malononitrile mustard involves its ability to act as an alkylating agent. It reacts with nucleophilic sites on biological molecules, such as thiol and sulfhydryl groups on enzymes. This alkylation can inhibit enzyme activity and disrupt cellular processes . The compound’s reactivity with nucleophiles makes it a potent agent in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: The parent compound of malononitrile mustard, known for its use in organic synthesis and as a precursor for other chemicals.
2-Chlorobenzylidene malononitrile: A derivative used as a riot control agent (tear gas), highlighting the diverse applications of malononitrile derivatives.
Sulfonamide derivatives: These compounds, synthesized from malononitrile, exhibit significant biological activities such as antibacterial and antifungal properties.
Uniqueness
This compound is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to act as an alkylating agent also sets it apart from other malononitrile derivatives, making it particularly valuable in medicinal chemistry and industrial applications .
Properties
CAS No. |
4213-30-3 |
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Molecular Formula |
C14H13Cl2N3 |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H13Cl2N3/c15-5-7-19(8-6-16)14-3-1-12(2-4-14)9-13(10-17)11-18/h1-4,9H,5-8H2 |
InChI Key |
GSEISJCBWGWLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)N(CCCl)CCCl |
Origin of Product |
United States |
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